N-[1-(4-bromophenyl)ethyl]urea N-[1-(4-bromophenyl)ethyl]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC9586836
InChI: InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-2-4-8(10)5-3-7/h2-6H,1H3,(H3,11,12,13)
SMILES: CC(C1=CC=C(C=C1)Br)NC(=O)N
Molecular Formula: C9H11BrN2O
Molecular Weight: 243.10 g/mol

N-[1-(4-bromophenyl)ethyl]urea

CAS No.:

Cat. No.: VC9586836

Molecular Formula: C9H11BrN2O

Molecular Weight: 243.10 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-bromophenyl)ethyl]urea -

Specification

Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
IUPAC Name 1-(4-bromophenyl)ethylurea
Standard InChI InChI=1S/C9H11BrN2O/c1-6(12-9(11)13)7-2-4-8(10)5-3-7/h2-6H,1H3,(H3,11,12,13)
Standard InChI Key KLTATGRFJLWOHB-UHFFFAOYSA-N
SMILES CC(C1=CC=C(C=C1)Br)NC(=O)N
Canonical SMILES CC(C1=CC=C(C=C1)Br)NC(=O)N

Introduction

Chemical Identity and Structural Characteristics

N-[1-(4-Bromophenyl)ethyl]urea belongs to the urea family, a class of organic compounds characterized by the presence of a carbonyl group flanked by two amine groups. Its systematic IUPAC name is 1-(4-bromophenyl)ethylurea, reflecting the substitution pattern of the phenyl ring and ethyl chain. Key structural and physicochemical properties are summarized below:

Table 1: Physicochemical Properties of N-[1-(4-Bromophenyl)ethyl]urea

PropertyValueSource
Molecular FormulaC₉H₁₁BrN₂O
Molecular Weight243.10 g/mol
SMILES NotationCC(C1=CC=C(C=C1)Br)NC(=O)N
InChIKeyKLTATGRFJLWOHB-UHFFFAOYSA-N
logPEstimated ~2.9 (analog-based)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s structure includes a bromine atom at the para position of the phenyl ring, which enhances its electrophilic character and potential for cross-coupling reactions. The urea moiety (-NH-C(=O)-NH-) contributes to hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .

Structural and Crystallographic Insights

While no crystallographic data exist for N-[1-(4-bromophenyl)ethyl]urea, the related compound 1-(4-bromophenyl)-3-cycloheptylurea (C₁₄H₁₉BrN₂O) crystallizes in a monoclinic system with space group P2₁/c . Key parameters include:

Table 2: Crystallographic Data for 1-(4-Bromophenyl)-3-cycloheptylurea

ParameterValue
a (Å)12.9782(8)
b (Å)9.1447(6)
c (Å)11.8842(8)
β (°)98.214(6)
Volume (ų)1395.97(16)
Z4
R₁ (F)0.0637

The urea group in this analog forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice. Similar intermolecular interactions are expected in N-[1-(4-bromophenyl)ethyl]urea, influencing its solid-state properties .

Metabolic Stability and Pharmacokinetics

Data from related compounds suggest that brominated ureas may exhibit mixed metabolic profiles. For example, RTICBM-189 (a 3-chloro analog) demonstrated excellent brain permeation in rats (brain/plasma ratio = 2.0) but low metabolic stability in liver microsomes . The bromine atom in N-[1-(4-bromophenyl)ethyl]urea could similarly enhance lipophilicity, promoting blood-brain barrier penetration while potentially reducing hepatic clearance.

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